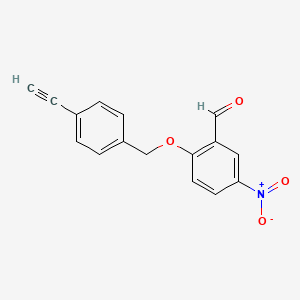
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde: is an organic compound that features a benzaldehyde core substituted with an ethynylbenzyl group and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethynylbenzyl alcohol and 5-nitrosalicylaldehyde.
Etherification Reaction: The 4-ethynylbenzyl alcohol undergoes an etherification reaction with 5-nitrosalicylaldehyde in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzoic acid.
Reduction: 2-((4-Ethynylbenzyl)oxy)-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives can be used in the study of enzyme inhibition and other biochemical processes.
Medicinal Chemistry:
作用機序
The mechanism of action of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde involves its interaction with various molecular targets:
Aldehyde Group: Can form Schiff bases with amines, which are important in biochemical processes.
Nitro Group: Can undergo reduction to form amines, which can further interact with biological molecules.
Ethynyl Group: Can participate in click chemistry reactions, forming stable triazole rings that are useful in bioconjugation.
類似化合物との比較
Similar Compounds
4-Ethynylbenzyl alcohol: Shares the ethynylbenzyl moiety but lacks the nitro and aldehyde groups.
5-Nitrosalicylaldehyde: Contains the nitro and aldehyde groups but lacks the ethynylbenzyl moiety.
2-((4-Ethynylbenzyl)oxy)-5-aminobenzaldehyde: A reduction product of the nitro compound.
Uniqueness
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
特性
分子式 |
C16H11NO4 |
|---|---|
分子量 |
281.26 g/mol |
IUPAC名 |
2-[(4-ethynylphenyl)methoxy]-5-nitrobenzaldehyde |
InChI |
InChI=1S/C16H11NO4/c1-2-12-3-5-13(6-4-12)11-21-16-8-7-15(17(19)20)9-14(16)10-18/h1,3-10H,11H2 |
InChIキー |
LXPYTWLDSJJQJM-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















